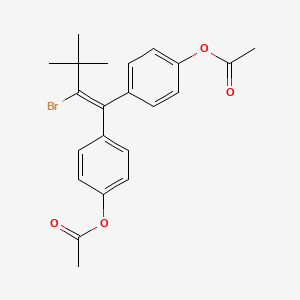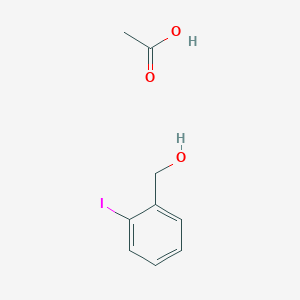
Acetic acid--(2-iodophenyl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–(2-iodophenyl)methanol (1/1) is a chemical compound that combines acetic acid and (2-iodophenyl)methanol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2-iodophenyl)methanol typically involves the reaction of acetic acid with (2-iodophenyl)methanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with (2-iodophenyl)methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of acetic acid–(2-iodophenyl)methanol may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–(2-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the (2-iodophenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid–(2-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid–(2-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodophenyl)acetic acid: Similar in structure but with the iodine atom at the para position.
(2-Iodophenyl)acetic acid: Similar in structure but lacks the methanol group.
Uniqueness
Acetic acid–(2-iodophenyl)methanol is unique due to the presence of both acetic acid and (2-iodophenyl)methanol moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Eigenschaften
CAS-Nummer |
80953-51-1 |
|---|---|
Molekularformel |
C9H11IO3 |
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
acetic acid;(2-iodophenyl)methanol |
InChI |
InChI=1S/C7H7IO.C2H4O2/c8-7-4-2-1-3-6(7)5-9;1-2(3)4/h1-4,9H,5H2;1H3,(H,3,4) |
InChI-Schlüssel |
ISFVQVQOXPBIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C(=C1)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


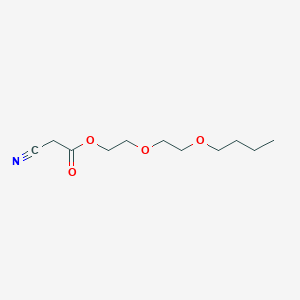
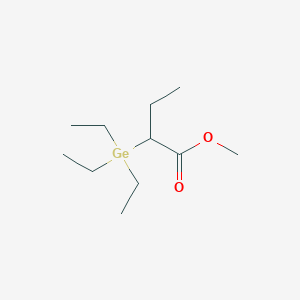
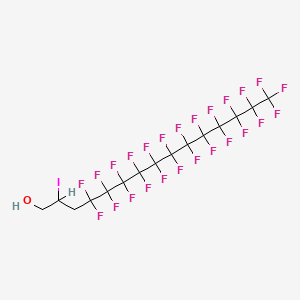

![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
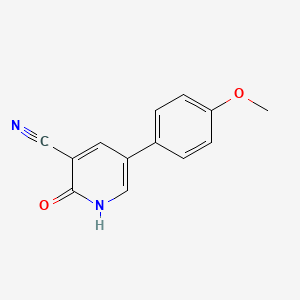
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
